molecular formula C8H15BrO2 B14670186 Methyl 5-bromo-2-ethylpentanoate CAS No. 42998-01-6

Methyl 5-bromo-2-ethylpentanoate

Cat. No.: B14670186
CAS No.: 42998-01-6
M. Wt: 223.11 g/mol
InChI Key: ZXRXCAZCLFGQFZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-ethylpentanoate: is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a derivative of pentanoic acid, where the hydrogen atom at the fifth position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-ethylpentanoate can be synthesized through several methods. One common method involves the bromination of 2-ethylpentanoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-ethylpentanoate undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

Methyl 5-bromo-2-ethylpentanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-ethylpentanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s functional properties .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-methylpentanoate
  • Methyl 5-bromo-2-propylpentanoate
  • Methyl 5-chloro-2-ethylpentanoate
  • Methyl 5-iodo-2-ethylpentanoate

Comparison: Methyl 5-bromo-2-ethylpentanoate is unique due to the presence of the bromine atom at the fifth position and the ethyl group at the second position. This specific substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro or iodo analogs. The ethyl group at the second position also influences the compound’s steric and electronic properties, affecting its reactivity and applications .

Properties

CAS No.

42998-01-6

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

methyl 5-bromo-2-ethylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(5-4-6-9)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

ZXRXCAZCLFGQFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)C(=O)OC

Origin of Product

United States

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